molecular formula C16H12ClN3Na2O9S3 B12710822 Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate CAS No. 84145-67-5

Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate

Cat. No.: B12710822
CAS No.: 84145-67-5
M. Wt: 567.9 g/mol
InChI Key: MGGAPASMMHGARS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the chlorination of a pyrimidine derivative, followed by methylation and sulphonation reactions. The final step involves the coupling of the pyrimidine derivative with a naphthalene disulphonate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups on the compound, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and applications.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulphonate derivatives, while reduction can produce various hydroxylated compounds.

Scientific Research Applications

Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is employed in biochemical assays and as a marker in molecular biology experiments.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

84145-67-5

Molecular Formula

C16H12ClN3Na2O9S3

Molecular Weight

567.9 g/mol

IUPAC Name

disodium;4-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]-5-hydroxynaphthalene-1,7-disulfonate

InChI

InChI=1S/C16H14ClN3O9S3.2Na/c1-7-14(17)15(20-16(18-7)30(2,22)23)19-10-3-4-12(32(27,28)29)9-5-8(31(24,25)26)6-11(21)13(9)10;;/h3-6,21H,1-2H3,(H,18,19,20)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

MGGAPASMMHGARS-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O)Cl.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.